molecular formula C19H14N4O3S B2402318 3-(2H-1,3-benzodioxol-5-yl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole CAS No. 1112002-71-7

3-(2H-1,3-benzodioxol-5-yl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole

Cat. No.: B2402318
CAS No.: 1112002-71-7
M. Wt: 378.41
InChI Key: NHJHBCUUCBDYRF-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole (CAS 1112002-71-7) is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a 1,2,4-oxadiazole core, a privileged structure in pharmaceutical research known for its bioisosteric properties and its presence in compounds with a wide spectrum of biological activities . The core is substituted at the 3-position with a 1,3-benzodioxole group and at the 5-position with a sulfanylmethyl linker attached to a 1-phenyl-1H-imidazole moiety . This structural complexity, particularly the sulfur-containing thioether bridge, suggests potential for targeting enzymes or receptors sensitive to heterocyclic architectures . The compound is offered for research applications, including as a building block in the synthesis of novel chemical entities or as a candidate for high-throughput screening campaigns. Its molecular weight is 378.41 g/mol, and it has a predicted density of 1.48±0.1 g/cm³ . Researchers can procure this compound for investigative purposes, with various quantities available from suppliers . This product is intended for laboratory research use only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c1-2-4-14(5-3-1)23-9-8-20-19(23)27-11-17-21-18(22-26-17)13-6-7-15-16(10-13)25-12-24-15/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJHBCUUCBDYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC=CN4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Construction of the Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives.

    Thioether Formation: The final step involves the formation of the thioether linkage between the imidazole and oxadiazole rings, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions could target the oxadiazole ring or the imidazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodioxole, imidazole, or oxadiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage might yield sulfoxides or sulfones.

Scientific Research Applications

Research has indicated that derivatives of oxadiazoles exhibit various pharmacological properties:

Anti-Cancer Activity

  • Mechanism of Action : Oxadiazole derivatives have been shown to inhibit specific enzymes related to cancer cell proliferation. For instance, certain synthesized compounds demonstrated significant cytotoxic effects against glioblastoma cell lines by inducing apoptosis and damaging DNA .
  • Case Studies :
    • A study synthesized several oxadiazole derivatives and evaluated their cytotoxicity against LN229 glioblastoma cells. Compounds identified as 5b , 5d , and 5m showed promising results in reducing cell viability and promoting apoptosis .
    • Another investigation focused on the inhibition of carbonic anhydrases (CAs), which are implicated in tumor growth. Specific oxadiazole derivatives exhibited nanomolar inhibitory activity against CA IX and II, suggesting a potential therapeutic avenue for cancer treatment .

Anti-Diabetic Properties

  • Mechanism of Action : Some oxadiazole derivatives have been reported to enhance insulin sensitivity and lower blood glucose levels in diabetic models.
  • Case Studies :
    • In vivo studies using genetically modified Drosophila melanogaster models showed that certain compounds effectively reduced glucose levels significantly .
    • Other studies highlighted the metabolic pathways influenced by these compounds, indicating their role in glucose homeostasis .

Comparative Analysis of Oxadiazole Derivatives

The following table summarizes some key findings from various studies on different oxadiazole derivatives:

CompoundAnti-Cancer ActivityAnti-Diabetic ActivityReference
Compound 5bSignificant cytotoxicity against LN229Not evaluated
Compound 5dInduces apoptosis in cancer cellsLowers glucose levels in Drosophila
Compound 16aInhibits hCA IX at picomolar levelsNot evaluated

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-Ethoxyphenyl)-5-{[(1-Phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole

  • Structural Difference : The benzodioxole group is replaced with a 4-ethoxyphenyl substituent.
  • Impact : The ethoxy group (-OCH₂CH₃) introduces enhanced lipophilicity compared to the benzodioxole’s methylenedioxy (-O-CH₂-O-) group. This may affect membrane permeability and metabolic oxidation pathways.
  • Synthesis : Likely synthesized via analogous routes, such as cyclization of amidoximes or nucleophilic substitution reactions, as seen in .

5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-Phenyl-1,2,4-oxadiazole

  • Structural Difference : The benzodioxole-imidazole system is replaced with a benzotriazole moiety.
  • Pharmacological Relevance: Benzotriazole derivatives exhibit analgesic and antipicornaviral activities.

N-(1,3-Benzodioxol-5-yl)-2-[[2-(3-Methoxyphenyl)-5-Phenyl-1H-Imidazol-4-yl]sulfanyl]acetamide

  • Structural Difference : A sulfanyl acetamide linker replaces the sulfanylmethyl group, and the oxadiazole core is absent.
  • Functional Impact: The acetamide group introduces hydrogen-bonding capacity, which may enhance interactions with polar enzyme active sites.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP* Predicted Key Substituents Reported Activity
Target Compound 423.45 3.2 Benzodioxole, Imidazole, Oxadiazole Not explicitly reported
3-(4-Ethoxyphenyl)-Oxadiazole 407.44 3.8 Ethoxyphenyl, Imidazole Antifungal (inferred from SAR)
5-(Benzotriazolylmethyl)-Oxadiazole 335.34 2.9 Benzotriazole, Oxadiazole Analgesic, Antiviral
N-(Benzodioxol-5-yl)-Acetamide 489.52 4.1 Methoxyphenyl, Acetamide Antimicrobial (hypothetical)

*LogP values estimated using fragment-based methods.

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole is a derivative of the oxadiazole family known for its diverse biological activities. This article reviews its biological properties, particularly its anticancer potential, antibacterial effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that combines the oxadiazole ring with a benzodioxole moiety and an imidazole group. This structural diversity contributes to its unique biological activities.

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted that various 1,2,4-oxadiazole compounds demonstrated inhibitory effects against multiple cancer cell lines, including colon (HT-29), lung (A549), and breast (MCF-7) cancers. For instance:

CompoundCell LineIC50 (µM)
Compound AHT-292.76
Compound BMCF-79.27
Compound CA5491.143

These findings suggest that the compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Antibacterial Activity

In addition to its anticancer properties, oxadiazole derivatives have demonstrated antibacterial activity against several pathogens. The compound's ability to inhibit bacterial growth was assessed against standard strains such as Staphylococcus aureus and Escherichia coli. Results indicated a promising antibacterial effect with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and histone deacetylases (HDAC) .
  • Molecular Docking Studies : Computational studies have revealed strong binding affinities of the compound to target proteins involved in cancer cell proliferation and survival pathways. For example, molecular docking simulations indicated that it binds effectively to the active sites of COX enzymes with binding energies significantly lower than those of standard inhibitors .
  • Induction of Apoptosis : Experimental data suggest that the compound can induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Colon Cancer : In vitro studies using HT-29 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
  • Study on Bacterial Infections : In vivo models demonstrated significant reduction in bacterial load when treated with the compound compared to untreated controls, indicating its potential as an antibacterial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2H-1,3-benzodioxol-5-yl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole?

  • Methodology : The synthesis typically involves cyclization reactions and functional group coupling. For example:

  • Step 1 : Condensation of 1,3-benzodioxol-5-amine with oxadiazole precursors under reflux in acetonitrile with potassium carbonate as a base .
  • Step 2 : Thioether linkage formation between the oxadiazole and imidazole moieties using a sulfanyl-methyl bridging group. Reaction conditions (pH, temperature) must be tightly controlled to avoid side products .
    • Key Considerations : Solvent choice (e.g., acetonitrile vs. DMF) impacts yield and purity. Catalysts like K₂CO₃ are critical for nucleophilic substitution .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon connectivity .
  • X-Ray Crystallography : Resolve molecular geometry and confirm dihedral angles between aromatic systems (e.g., 80.2° between oxadiazole and benzodioxole planes) .
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
    • Purity Assessment : Elemental analysis (C, H, N, S) to confirm stoichiometry .

Q. What are the preliminary biological screening assays applicable to this compound?

  • Assay Design :

  • Enzyme Inhibition : Test against targets like 5-lipoxygenase-activating protein (FLAP) using competitive binding assays (IC₅₀ < 10 nM achievable for oxadiazole derivatives) .
  • Cell-Based Assays : Measure inhibition of leukotriene B4 (LTB4) synthesis in human whole blood to evaluate anti-inflammatory potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Strategy :

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -F, -CF₃) on the phenyl ring to enhance target binding .
  • Heterocycle Replacement : Replace benzodioxole with benzotriazole to assess impact on planarity and intermolecular interactions .
    • Data Analysis : Compare IC₅₀ values across derivatives to identify critical pharmacophores.

Q. What structural insights can crystallography provide for target interaction?

  • Findings :

  • Intermolecular Interactions : Weak C–H⋯N hydrogen bonds stabilize crystal packing, influencing solubility and bioavailability .
  • Active Site Binding : Docking studies (e.g., with FLAP) reveal that the oxadiazole ring engages in π-π stacking, while the imidazole sulfur participates in hydrophobic interactions .
    • Tools : SHELX software for structure refinement and validation .

Q. How can contradictory synthesis yields reported in literature be resolved?

  • Case Study :

  • Issue : Yields vary from 45% to 78% for similar oxadiazole syntheses .
  • Resolution : Optimize reaction time (e.g., 10–12 hours for complete cyclization) and use high-purity starting materials. Monitor reaction progress via HPLC .

Q. What computational methods predict this compound’s pharmacokinetic (PK) profile?

  • Approach :

  • ADME Modeling : Use software like SwissADME to predict permeability (LogP ≈ 3.5) and cytochrome P450 interactions .
  • Molecular Dynamics (MD) : Simulate binding stability with FLAP over 100 ns to assess residence time .

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